molecular formula C4H8ClNO3 B15253977 rel-(2S,3R)-2-Amino-4-chloro-3-hydroxybutanoicacid

rel-(2S,3R)-2-Amino-4-chloro-3-hydroxybutanoicacid

Cat. No.: B15253977
M. Wt: 153.56 g/mol
InChI Key: CETUIFTXYGHITB-HRFVKAFMSA-N
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Description

rel-(2S,3R)-2-Amino-4-chloro-3-hydroxybutanoic acid is a chiral compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of both amino and hydroxyl groups, makes it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(2S,3R)-2-Amino-4-chloro-3-hydroxybutanoic acid typically involves diastereodivergent asymmetric Michael-alkylation reactions. These reactions use chiral N,N′-dioxide/metal complexes as catalysts to achieve high yields and enantioselectivities . The reaction conditions often include the use of L-RaPr2/Sc(OTf)3 and L-PrPr2/Mg(OTf)2 metal complexes, which facilitate the formation of the desired chiral centers.

Industrial Production Methods

Industrial production methods for rel-(2S,3R)-2-Amino-4-chloro-3-hydroxybutanoic acid are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

rel-(2S,3R)-2-Amino-4-chloro-3-hydroxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution of the chlorine atom can produce various substituted derivatives.

Scientific Research Applications

rel-(2S,3R)-2-Amino-4-chloro-3-hydroxybutanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of rel-(2S,3R)-2-Amino-4-chloro-3-hydroxybutanoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on molecular pathways are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and differentiation .

Comparison with Similar Compounds

rel-(2S,3R)-2-Amino-4-chloro-3-hydroxybutanoic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C4H8ClNO3

Molecular Weight

153.56 g/mol

IUPAC Name

(2S,3R)-2-amino-4-chloro-3-hydroxybutanoic acid

InChI

InChI=1S/C4H8ClNO3/c5-1-2(7)3(6)4(8)9/h2-3,7H,1,6H2,(H,8,9)/t2-,3-/m0/s1

InChI Key

CETUIFTXYGHITB-HRFVKAFMSA-N

Isomeric SMILES

C([C@@H]([C@@H](C(=O)O)N)O)Cl

Canonical SMILES

C(C(C(C(=O)O)N)O)Cl

Origin of Product

United States

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